molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No.: B7766571
CAS No.: 39327-16-7
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
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Description

Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is mildly basic and is almost colorless, crystallizing in needles. Historically, this compound was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870 . It has a distinctive acrid odor and skin-irritating properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Coal Tar Extraction: this compound is separated from coal tar by extracting with dilute sulfuric acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming acridone.

    Reduction: It can be reduced to dihydrothis compound.

    Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Acridone.

    Reduction: Dihydrothis compound.

    Substitution: Halogenated acridines.

Scientific Research Applications

Acridine and its derivatives have a broad range of applications in various fields:

Mechanism of Action

Acridine is often compared with other nitrogen-containing heterocycles such as:

    Quinoline: Similar in structure but with different biological activities.

    Phenanthridine: Another nitrogen heterocycle with distinct properties.

    Acridone: A direct oxidation product of this compound with unique applications.

Uniqueness: this compound’s unique planar structure and ability to intercalate with DNA make it particularly valuable in medicinal chemistry for developing anticancer agents .

Comparison with Similar Compounds

  • Quinoline
  • Phenanthridine
  • Acridone

Acridine’s versatility and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

39327-16-7

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

benzo[g]quinoline

InChI

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H

InChI Key

RFQDDXWZZVRLKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3

boiling_point

655 °F at 760 mmHg (NTP, 1992)
345.5 °C @ 760 mm Hg
655 °F

Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL;  MONOCLINIC, ORTHORHOMBIC
SMALL COLORLESS NEEDLES
ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL
SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water;  will sink
1.005 @ 20 °C/4 °C
1.2

melting_point

225 to 230 °F (NTP, 1992)
111 °C;  106 °C (form a);  110 °C (form b)
225-230 °F

physical_description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion.
Pale yellow solid;  [Merck Index] Colorless solid;  [Hawley] Yellow crystalline powder;  [MSDSonline]
Small colorless needle-like crystalline solid.

solubility

SLIGHTLY SOL IN HOT WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE
Freely sol in hydrocarbons;  slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide;  sparingly soluble in light petroleum
Very soluble in carbon disulfide;  very soluble in ethanol, ether, benzene;  slightly soluble in water
1 gm soluble in <1 ml boiling benzene or alcohol;  5 ml benzene (20 °C);  6 ml alcohol (20 °C);  16 ml of ether (20 °C);  1.8 ml boiling cyclohexane.
In water= 38.4 mg/L at 24 °C.

vapor_pressure

1 mmHg at 255.9 °F (NTP, 1992)
Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
1 MM HG @ 129 °C
varies depending upon the specific compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
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21
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Yield
92%

Synthesis routes and methods II

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

3-Chloroacridinecarboxylic acid. The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) 8 7.72-8.30 (m, 7H).
Name
3-Chloroacridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
300 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

The isatin product was refluxed in 110 mL of 10% KOH solution in water over night. The dark green mixture was cooled and acidified with 400 mL of 1:1 ice/5 M HCl. The solid was washed with water and air-dried yielding the acridine acid. 1H NMR (DMSO-d6) δ 7.81-7.94 (m, 4H), 8.31-8.36 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) δ 7.72-8.30 (m, 7H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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